molecular formula C9H6Cl2N4O B601563 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one CAS No. 252186-78-0

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

Cat. No. B601563
M. Wt: 257.08
InChI Key:
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Description

This usually includes the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

  • Asymmetric Induction in Reactions : It was found that 3-Aryl-1,2,4-triazin-5(4H)-ones react with C-nucleophiles to form 1-acyl-6-Nu-3-aryl-1,6-dihydro-1,2,4-triazin-5(4H)-ones in high diastereomeric excess, using amino acids as chiral auxiliaries in nucleophilic additions to triazinones (Egorov et al., 2006).

  • Antimicrobial Screening : A study synthesized and characterized compounds of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, showing moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).

  • Synthesis and Molecular Structure Analysis : The molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was investigated, providing insights into its crystal structure and intermolecular bonding (Hwang et al., 2006).

  • Antiviral Activity : A study explored the interaction of 3-aryl-1,2,4-triazin-5(4H)-ones with indole and its derivatives in the presence of N-substituted amino acids, leading to the synthesis of compounds with potential antiviral actions against vaccinia virus (Rusinov et al., 2012).

  • Biologically Active Thiadiazolotriazinones : The study focused on synthesizing and screening biologically active 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones for antibacterial activities (Holla et al., 1998).

  • Microwave Assisted Synthesis : This research demonstrated the rapid and efficient synthesis of various nitrogen systems like 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones under microwave irradiation, with some showing anticancer activity (Saad et al., 2011).

  • Antioxidant and Antitumor Activities : Various nitrogen heterocycles were evaluated for antioxidant and antitumor activities, revealing potential therapeutic applications (El-Moneim et al., 2011).

  • Larvicidal and Antimicrobial Activities : Novel triazinone derivatives were synthesized and evaluated for their antimicrobial and larvicidal activities, showing potential as pest control agents (Kumara et al., 2015).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves the potential applications and research directions for the compound.


properties

IUPAC Name

3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7/h1-3H,(H3,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNGWOHWYFBGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179878
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one

CAS RN

252186-78-0
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252186780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(2H)-one; 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-tryriazin-5(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-5(4H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1NCO7263R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
AA Mahajan, AK Thaker, S Kale… - Journal of liquid …, 2012 - Taylor & Francis
The objective of present investigation was to separate, identify, and characterize the degradation products of lamotrigine under hydrolytic, oxidative, photolytic, and thermal stress …
Number of citations: 1 www.tandfonline.com
J Szulfer, A Plenis, T Bączek - Analytical and Bioanalytical Chemistry, 2013 - Springer
This paper investigates the performance of a column classification system developed at the Katholieke Universiteit Leuven applied to pharmaceutical chromatographic analyses. The …
Number of citations: 8 link.springer.com
P Žuvela, JJ Liu, A Plenis, T Bączek - Journal of Chromatography A, 2015 - Elsevier
Column selection systems based on calculation of a scalar measure based on Euclidean distance between chromatographic columns, suffer from the same issue. For diverse values of …
Number of citations: 9 www.sciencedirect.com
P Gondhale-Karpe, S Manwatkar - Heliyon, 2023 - cell.com
Lamotrigine extended release tablet dosage form LAMICTAL XR used as an anticonvulsant in the treatment of generalized tonic clonic, absence seizures and partial seizures. The …
Number of citations: 1 www.cell.com
G Venkanna, D Nagender, P Venkateswarlu… - Der Pharma Chemica, 2012
Number of citations: 3
KG Pavan, GS Prasad - Int. J. Pharm. Biol. Arch, 2013
Number of citations: 6

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